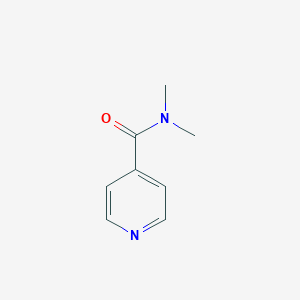
n,n-Dimethylpyridine-4-carboxamide
Description
N,N-Dimethylpyridine-4-carboxamide (CAS: 908269-95-4) is a pyridine derivative with a carboxamide group at the 4-position and dimethyl substituents on the amide nitrogen. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol . The IUPAC name, 2-amino-N,N-dimethylpyridine-4-carboxamide, indicates an additional amino group at the 2-position of the pyridine ring in the specific variant described in the evidence . This compound is cataloged by American Elements and is utilized in life science research, particularly in synthetic chemistry and material science applications .
Properties
CAS No. |
1903-64-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
InChI Key |
WYQRNAHSMSMAMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
Canonical SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
Other CAS No. |
1903-64-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine Carboxamide Derivatives with Substituent Variations
Pyridine carboxamides exhibit diverse properties depending on substituent patterns. Key examples include:
Key Observations :
Piperidinecarboxamide Derivatives
Piperidinecarboxamides, saturated six-membered ring analogs, differ in conformational flexibility and solubility:
Key Observations :
Amine vs. Carboxamide: 4-(Dimethylamino)pyridine (DMAP)
DMAP (CAS: 1122-58-3), a widely used catalyst, shares structural similarities but replaces the carboxamide with a dimethylamino group:
| Property | N,N-Dimethylpyridine-4-carboxamide | DMAP |
|---|---|---|
| Functional Group | CON(CH₃)₂ | N(CH₃)₂ |
| Molecular Weight | 165.19 g/mol | 122.17 g/mol |
| Toxicity | Limited data | Acute toxicity (H301, H310) |
| Primary Application | Research chemical | Catalysis, acylations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


